molecular formula C16H22O4 B7996528 Ethyl 2-methyl-4-iso-pentoxybenzoylformate

Ethyl 2-methyl-4-iso-pentoxybenzoylformate

Cat. No.: B7996528
M. Wt: 278.34 g/mol
InChI Key: UIRCEVJQWATZGE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-iso-pentoxybenzoylformate is a chemical compound with the molecular formula C16H22O4 and a molecular weight of 278.34348 g/mol . It is also known by its synonym, Ethyl 2-methyl-4-(3-methylbutoxy)-α-oxobenzeneacetate . This compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and an iso-pentoxy group attached to a benzoylformate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-iso-pentoxybenzoylformate typically involves the esterification of 2-methyl-4-iso-pentoxybenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-iso-pentoxybenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-4-iso-pentoxybenzoylformate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-iso-pentoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-methyl-4-iso-pentoxybenzoylformate can be compared with other similar compounds, such as:

    Ethyl 2-methyl-4-ethoxybenzoylformate: Similar structure but with an ethoxy group instead of an iso-pentoxy group.

    Ethyl 2-methyl-4-propoxybenzoylformate: Contains a propoxy group instead of an iso-pentoxy group.

    Ethyl 2-methyl-4-butoxybenzoylformate: Features a butoxy group in place of the iso-pentoxy group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their alkoxy groups.

Properties

IUPAC Name

ethyl 2-[2-methyl-4-(3-methylbutoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-5-19-16(18)15(17)14-7-6-13(10-12(14)4)20-9-8-11(2)3/h6-7,10-11H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRCEVJQWATZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)OCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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